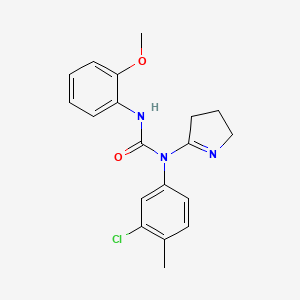

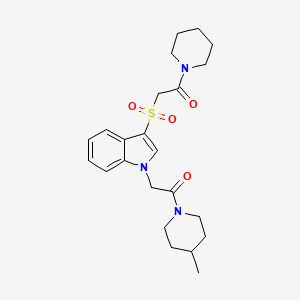

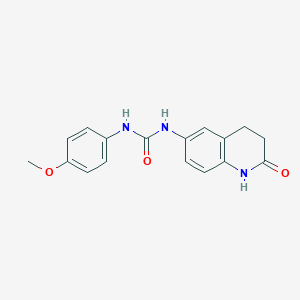

![molecular formula C19H18N2O3S B2839171 (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1189695-20-2](/img/structure/B2839171.png)

(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of benzo[1,4]thiazines, which includes the compound , has been achieved via ring expansion of 2-aminobenzothiazoles with terminal alkynes under Metal–Organic Framework Catalysis . The reaction was conducted at 80 °C in acetonitrile for 3 h, with 3 equivalents of phenylacetylene, in the presence of 20 mol% of Cs2CO3 as base and 3 equivalents of DTBP as oxidant .Molecular Structure Analysis

The molecular structure of the compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a parent thiadiazine structure . The sulfur atom in the ring is adjacent to at least one ring nitrogen atom .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- A study synthesized a range of compounds including derivatives related to the chemical . These compounds exhibited significant in vitro antibacterial and antifungal activities. Specifically, some compounds demonstrated superior activity against bacterial and fungal strains compared to standard drugs like clotrimazole and ciprofloxacin (Pandya et al., 2019).

Crystal Structure and Conformational Analysis

- Research involving similar boric acid ester intermediates with benzene rings, including compounds related to (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone, revealed insights into their crystal structures. Density functional theory (DFT) calculations were consistent with X-ray diffraction studies, providing a deeper understanding of their molecular structures (Huang et al., 2021).

Molecular Modeling and Drug-likeness Prediction

- Another study focusing on molecular modeling and electronic properties of a pyridylindolizine derivative, which shares structural similarities, highlighted the importance of semi-empirical methods for predicting molecular geometries and bonding properties. This approach is crucial for understanding the drug-likeness and potential pharmaceutical applications of such compounds (Cojocaru et al., 2013).

Antioxidant and Anticancer Activity

- Research involving 3(2h)-one pyridazinone derivatives, related in structure, aimed at synthesizing new compounds with anti-oxidant activity. These compounds demonstrated potent antioxidant properties at specific concentrations, indicating their potential in therapeutic applications (Mehvish & Kumar, 2022).

Antimycobacterial Activity

- A series of synthesized compounds, including those related to this compound, were screened for antimycobacterial activities. Some of these compounds were as effective as standard drugs like ciprofloxacin and ethambutol in inhibiting the growth of Mycobacterium tuberculosis (Narasimhan et al., 2011).

Propiedades

IUPAC Name |

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-19(20-12-6-7-13-20)18-14-21(15-8-2-1-3-9-15)16-10-4-5-11-17(16)25(18,23)24/h1-5,8-11,14H,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFNYTZGTQBZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

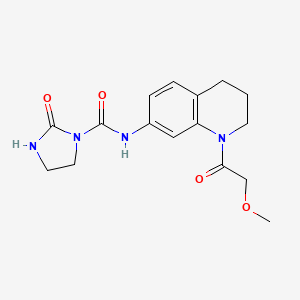

![2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone](/img/structure/B2839089.png)

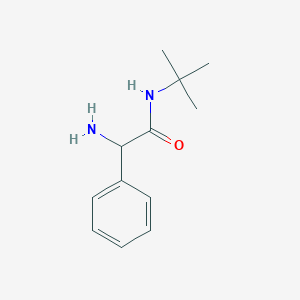

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)

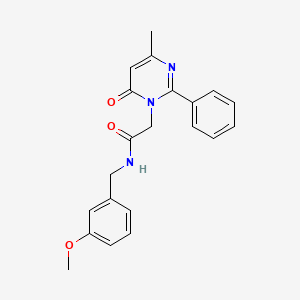

![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

![N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2839106.png)